4-(3-Chlorophenyl)thiazole-2-carbaldehyde
Overview
Description
4-(3-Chlorophenyl)thiazole-2-carbaldehyde is a chemical compound characterized by a thiazole ring substituted with a 3-chlorophenyl group and a formyl group at the 2-position
Mechanism of Action
Target of Action
Similar compounds such as citco, an imidazothiazole derivative, have been shown to stimulate human constitutive androstane receptor (car) nuclear translocation .
Mode of Action
It’s worth noting that thiazole derivatives like voreloxin have been found to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole aldehyde derivatives like 2-thiazolecarboxaldehyde have been shown to undergo baylis–hillman reaction with methyl acrylate .
Result of Action
Similar compounds have shown significant biological activities, such as antiviral, anti-inflammatory, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chlorophenyl)thiazole-2-carbaldehyde typically involves the cyclization of 3-chlorobenzaldehyde with thiosemicarbazide followed by oxidation. The reaction conditions include heating the mixture in the presence of a suitable catalyst, such as iodine or mercuric chloride, to facilitate the formation of the thiazole ring.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors to enhance efficiency and control reaction parameters. The use of green chemistry principles, such as solvent-free conditions and the use of environmentally benign catalysts, is also being explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Chlorophenyl)thiazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding thiazole alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, with conditions depending on the specific nucleophile.
Major Products Formed:
Oxidation: 4-(3-Chlorophenyl)thiazole-2-carboxylic acid.
Reduction: 4-(3-Chlorophenyl)thiazole-2-methanol.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
4-(3-Chlorophenyl)thiazole-2-carbaldehyde has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-(4-Chlorophenyl)thiazole-2-carbaldehyde
4-(3-Chlorophenyl)thiazole-2-carboxylic acid
4-(3-Chlorophenyl)thiazole-2-methanol
Properties
IUPAC Name |
4-(3-chlorophenyl)-1,3-thiazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNOS/c11-8-3-1-2-7(4-8)9-6-14-10(5-13)12-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWAXZXIWIXSRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CSC(=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402499 | |
Record name | 4-(3-Chlorophenyl)-1,3-thiazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383142-59-4 | |
Record name | 4-(3-Chlorophenyl)-1,3-thiazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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